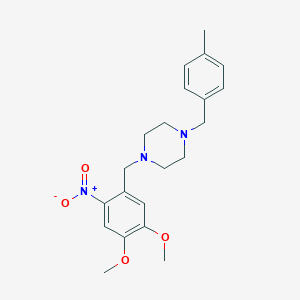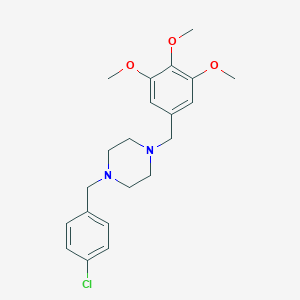![molecular formula C28H34N2O3 B442386 10-hexanoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 371235-80-2](/img/structure/B442386.png)
10-hexanoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-hexanoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the benzodiazepine family, which is widely studied for its diverse pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-hexanoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodiazepine Core: This is typically achieved through a cyclization reaction involving an appropriate amine and a diketone.
Introduction of the Hexanoyl Group: This step involves the acylation of the benzodiazepine core using hexanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include phenolic derivatives, alcohols, and various substituted benzodiazepines, depending on the specific reagents and conditions used.
科学的研究の応用
10-hexanoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用機序
The mechanism of action of 10-hexanoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction can modulate the activity of these receptors, leading to various pharmacological effects. The compound may also interact with other pathways, influencing cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
What sets 10-hexanoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the hexanoyl and methoxy groups can influence its lipophilicity, receptor binding affinity, and overall biological activity.
特性
CAS番号 |
371235-80-2 |
|---|---|
分子式 |
C28H34N2O3 |
分子量 |
446.6g/mol |
IUPAC名 |
5-hexanoyl-6-(3-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H34N2O3/c1-5-6-7-15-25(32)30-23-14-9-8-13-21(23)29-22-17-28(2,3)18-24(31)26(22)27(30)19-11-10-12-20(16-19)33-4/h8-14,16,27,29H,5-7,15,17-18H2,1-4H3 |
InChIキー |
SWEXRNUITMYTMM-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)OC |
正規SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


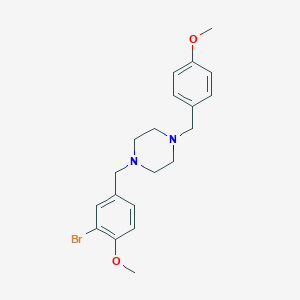
![1-[(3,4-Dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B442305.png)
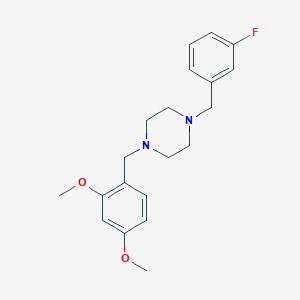
![11-(3-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442308.png)

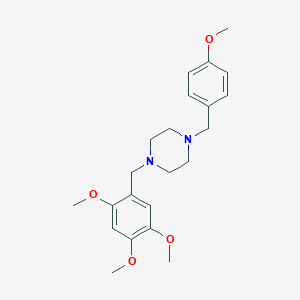
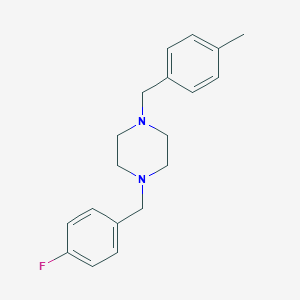
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B442315.png)
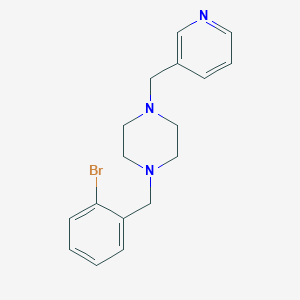

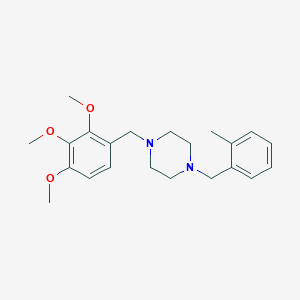
![9-Ethyl-3-[[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl]carbazole](/img/structure/B442324.png)
